4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that integrates a furylmethyl group, an anilino moiety, and a 4-oxobutanoic acid backbone. Understanding its properties, synthesis, and potential applications is crucial for advancing research in pharmaceuticals and related fields.
This compound can be classified within the broader category of alkyl-phenylketones and amino acids due to its structural components. The presence of both aromatic and aliphatic structures suggests its potential utility in various biochemical applications, particularly in drug design and development.
The synthesis of 4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid typically involves several key steps:
The synthesis process may be monitored using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), to confirm the successful formation of the desired compound.
The molecular formula for 4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is . Its structure can be represented as follows:
The compound is expected to participate in several chemical reactions:
These reactions are critical for modifying the compound to enhance its efficacy or tailor its properties for specific applications.
The mechanism of action for 4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is not fully elucidated but can be hypothesized based on its structure:
Further research is necessary to clarify its pharmacodynamics and pharmacokinetics.
Relevant data regarding melting point, boiling point, and spectral characteristics can provide additional insights into its physical behavior under varying conditions.
The primary applications of 4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid may include:
This hybrid heterocyclic-carboxylic acid compound integrates structural motifs of pharmacological relevance, serving as a specialized scaffold in targeted therapeutic discovery. Its architecture combines a lipophilic furan ring, hydrogen-bonding amide linkages, and a biologically active succinamate system, enabling versatile molecular interactions [1] [4].
The compound is systematically named 4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid, reflecting its three key substructures:
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid |
CAS Registry | 940460-14-0 |
Molecular Formula | C₁₆H₁₆N₂O₅ |
Molecular Weight | 316.32 g/mol |
Other Designations | N-(3-{[(furan-2-ylmethyl)carbamoyl]}phenyl)succinamic acid |
Alternative naming conventions include functional group-based descriptions, such as N'-(furan-2-ylmethyl)-N-(3-succinamoylphenyl)urea, though this is less precise due to the amide (not urea) linkage between the aniline and furfurylamine [1] [3] [4]. The CAS registry (940460-14-0) provides a unique identifier critical for procurement and regulatory documentation.
The molecule contains three distinct pharmacophores with defined spatial orientations:
Furan Heterocycle: The 2-substituted furan ring introduces π-electron density and moderate lipophilicity (LogP ~1.8, estimated). The ring’s oxygen atom acts as a hydrogen bond acceptor, while its aromaticity enables π-stacking interactions with biological targets. Compared to phenyl rings, furan offers isosteric replacement potential with altered electronic profiles [2] [5].
Dual Amide Linkages: Two planar amide bonds (-CONH-) connect the molecular domains:
Amide 2: Connects the same phenyl ring to the succinamic acid moietyThese bonds adopt trans configurations, creating semi-rigid junctions that influence overall molecular conformation [4] [6].
Succinamate System: The terminal 4-oxobutanoic acid provides a flexible, acidic anchor (pKa ~4.2). The γ-carboxylic acid enables salt formation or coordination chemistry, while the ketone oxygen serves as a hydrogen bond acceptor. The ethylene spacer allows conformational mobility relative to the aromatic core [6] [10].
Table 2: Key Functional Group Properties
Group | Key Features | Potential Biointeractions |
---|---|---|
2-Furylmethyl | Planar heterocycle; O-atom dipole (μ = 1.6 D) | π-π stacking; H-bond acceptance; Moderate lipophilicity |
Aryl Di-Amide | Two rotatable bonds; Planar peptide bonds | H-bond donation/acceptance; Dipole-dipole interactions |
4-Oxobutanoate | Flexible chain; Acidic terminus (pKa 3.9-4.5) | Ionic bonding; Solubilization; Metal coordination |
Computational modeling indicates a bent topology where the furan ring and phenyl ring dihedral angle averages 65°–75°, while the succinamate chain adopts extended conformations. This geometry balances rigidity and flexibility for target engagement [5] [6].
This compound emerged as a specialized synthetic intermediate during early 2000s investigations into hybrid heterocycle-carboxylate pharmacophores. Its design integrates three motifs prevalent in bioactive molecules:
Commercial availability from specialty suppliers (e.g., jk-sci, Santa Cruz Biotechnology) since ~2010 confirms its utility as a targeted building block rather than a drug candidate itself. Current applications include:
Pricing ($228–$284 per 500 mg) reflects complex multi-step synthesis involving:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1